2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one
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Overview
Description
2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the reaction of 2-ethoxyaniline with thiourea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the thiazole ring . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of bacteria and fungi .
Comparison with Similar Compounds
2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one can be compared with other thiazole derivatives, such as:
2-amino-1,3,4-thiadiazole: Known for its antimicrobial activity.
Sulfathiazole: An antimicrobial drug used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-9-6-4-3-5-8(9)12-11-13-10(14)7-16-11/h3-6H,2,7H2,1H3,(H,12,13,14) |
InChI Key |
ZIHUXCKOBAODIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N=C2NC(=O)CS2 |
Origin of Product |
United States |
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